molecular formula C7H7NOS B8729345 3-(Methylthio)picolinaldehyde

3-(Methylthio)picolinaldehyde

Cat. No.: B8729345
M. Wt: 153.20 g/mol
InChI Key: JIYCYYVLGCRZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylthio)picolinaldehyde is a versatile chemical intermediate prized in medicinal chemistry for the construction of complex bioactive molecules. Its structure, featuring a picolinaldehyde core and a methylthio (-SMe) substituent, makes it a valuable precursor for further functionalization. Research indicates that methylthioether groups are effective intermediates that can be oxidized to sulfone functionalities, a transformation that can significantly alter a compound's electronic properties and binding affinity . Furthermore, compounds incorporating methylthio and similar heterocyclic motifs have been identified as key scaffolds in the discovery of new therapeutic agents, demonstrating the value of this chemical class in early-stage drug discovery . This aldehyde is particularly useful in Horner-Wadsworth-Emmons or other condensation reactions to introduce vinyl groups, a common strategy in the development of potential Nrf2 activators for conditions like multiple sclerosis, and in the optimization of inhibitors for targets such as Mycobacterium tuberculosis ATP synthase . As a high-quality building block, this compound enables researchers to explore novel structure-activity relationships and accelerate the development of lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

3-methylsulfanylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NOS/c1-10-7-3-2-4-8-6(7)5-9/h2-5H,1H3

InChI Key

JIYCYYVLGCRZSH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=CC=C1)C=O

Origin of Product

United States

Synthetic Methodologies for 3 Methylthio Picolinaldehyde and Analogous Methylthio Pyridines

Strategies for the Introduction of the Methylthio Moiety onto Pyridine (B92270) Ring Systems

The introduction of a methylthio group onto a pyridine ring can be achieved through several synthetic strategies, each with its own advantages and substrate scope. These methods include nucleophilic substitution, metal-catalyzed cross-coupling reactions, and the derivatization of pre-existing sulfur-containing pyridine structures.

Nucleophilic Substitution Reactions for Thioether Formation

Nucleophilic aromatic substitution (SNA_r) is a common method for introducing a methylthio group onto a pyridine ring, particularly when the ring is activated by electron-withdrawing groups or contains a good leaving group. smolecule.com The reaction typically involves the displacement of a halide or other suitable leaving group by a methylthiolate nucleophile.

For instance, the synthesis of 3,5-bis(methylthio)pyridine (B1338540) can be accomplished by reacting 3,5-dichloropyridine (B137275) with sodium methylthiolate. Similarly, 2-chloro-3-fluoro-4-(methylthio)pyridine (B6305115) can be synthesized from 2-chloro-3-fluoropyridine (B99640) via nucleophilic attack with a methylthiol reagent in the presence of a base. smolecule.com The presence of electron-withdrawing halogen atoms on the pyridine ring enhances its reactivity towards nucleophiles, facilitating the substitution reaction. smolecule.com

Another approach involves the use of xanthates as thiol-free reagents. For example, 3-iodopyridine (B74083) can be reacted with potassium ethylxanthate (B89882) in the presence of an iodine catalyst to yield 3-(ethylthio)pyridine. mdpi.com This method avoids the direct use of volatile and odorous thiols.

Starting MaterialReagentProductReference
3,5-DichloropyridineSodium methylthiolate3,5-Bis(methylthio)pyridine
2-Chloro-3-fluoropyridineMethylthiol reagent2-Chloro-3-fluoro-4-(methylthio)pyridine smolecule.com
3-IodopyridinePotassium ethylxanthate3-(Ethylthio)pyridine mdpi.com

Metal-Catalyzed Thioalkylation and Coupling Protocols

Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for the formation of carbon-sulfur bonds. acsgcipr.org Palladium and copper catalysts are commonly employed for the thiolation of aryl halides and sulfonates. acsgcipr.org These reactions typically involve the coupling of a pyridine halide or triflate with a thiol or a thiol surrogate. acsgcipr.org The choice of ligand is crucial for the success of these reactions, with phosphine-based ligands being common for palladium catalysis and nitrogen-based ligands for copper catalysis. acsgcipr.org

A notable example is the copper-catalyzed reaction of imidazo[1,2-a]pyridines with sulfur powder and alkyl or aryl halides to generate the corresponding thioether derivatives in good yields. researchgate.net This method offers a direct way to introduce a variety of thioether groups.

Recent advancements have also focused on C-H bond functionalization to form C-S bonds. nih.gov This approach avoids the pre-functionalization of the pyridine ring with a leaving group. For example, a radical addition-elimination pathway has been proposed for the C3-H thiolation of pyridines via N-DNP Zincke imine intermediates. nih.gov

CatalystPyridine SubstrateThiol SourceProductReference
CopperImidazo[1,2-a]pyridinesSulfur powder and alkyl/aryl halidesAlkyl/Aryl-S-imidazo[1,2-a]pyridines researchgate.net
Palladium/CopperAryl halides/sulfonatesThiols or thiol surrogatesAryl thioethers acsgcipr.org

Derivatization from Pre-Existing Sulfur-Containing Pyridine Scaffolds

An alternative strategy involves starting with a pyridine ring that already contains a sulfur atom and then modifying it to introduce the methylthio group. This can be achieved through various transformations of sulfur-containing functional groups.

For example, 2-mercaptopyridine (B119420) can undergo nucleophilic substitution with 1-bromo-3-diazo-2-propanone to form an intermediate that can be further elaborated. mdpi.com While this example leads to a more complex structure, it illustrates the principle of building upon a sulfur-containing pyridine core. The synthesis of thioether derivatives of imidazo[1,2-a]pyridine (B132010) has been reported from various sulfenylation agents like ArSSAr, ArSH, and ArSO2NHNH2. tandfonline.com

Methodologies for Formyl Group Introduction and Modification

The introduction of a formyl group (an aldehyde) onto a pyridine ring is a key step in the synthesis of picolinaldehydes. This can be achieved either by the oxidation of a precursor alcohol or methyl group or by direct formylation of the pyridine ring.

Oxidation of Precursor Pyridyl Alcohols or Methyl Pyridines to Aldehydes

The oxidation of a methyl group or a primary alcohol on the pyridine ring is a common method for synthesizing pyridine aldehydes. wikipedia.org

Oxidation of Methyl Pyridines: The direct oxidation of methylpyridines to their corresponding aldehydes can be challenging due to the potential for over-oxidation to the carboxylic acid. google.combme.hu However, specific methods have been developed to achieve this transformation. For instance, a microwave-assisted Kornblum-type oxidation of various methyl pyridyl heteroarenes using iodine and DMSO has been reported for the chemoselective preparation of pyridyl carbaldehydes. osti.gov This method avoids the use of harsh acidic or basic conditions. osti.gov

Oxidation of Pyridyl Alcohols: Primary pyridyl alcohols can be selectively oxidized to aldehydes using a variety of reagents. organic-chemistry.orgwikipedia.org Pyridinium (B92312) chlorochromate (PCC) is a classic reagent for this transformation, effectively converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. libretexts.orglibretexts.orglumenlearning.com Other modern reagents like Dess-Martin periodinane (DMP) also provide mild and efficient conditions for this oxidation. libretexts.org A heterogeneous palladium(II) acetate-pyridine complex has also been shown to catalyze the aerobic oxidation of primary alcohols to aldehydes. organic-chemistry.org

PrecursorOxidizing AgentProductReference
Methyl Pyridyl HeteroarenesI2, DMSO (Microwave)Pyridyl Carbaldehydes osti.gov
Primary Pyridyl AlcoholsPyridinium Chlorochromate (PCC)Pyridine Aldehydes libretexts.orglibretexts.orglumenlearning.com
Primary Pyridyl AlcoholsDess-Martin Periodinane (DMP)Pyridine Aldehydes libretexts.org
Primary AlcoholsPd(OAc)2-pyridine/hydrotalcite, AirAldehydes organic-chemistry.org

Formylation Reactions on Substituted Pyridine Rings

Direct formylation of a pyridine ring involves the introduction of a -CHO group onto the aromatic system. This is typically an electrophilic substitution reaction and is more effective on electron-rich pyridine rings. wikipedia.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of aromatic and heterocyclic compounds. researchgate.netrsc.orgresearchgate.net It involves the use of a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). rsc.org The electron-rich pyridine attacks the electrophilic iminium salt generated in situ, leading to the formylated product after hydrolysis. rsc.org However, due to the electron-deficient nature of the pyridine ring, these reactions can be challenging and may require specific activating groups on the ring. wikipedia.orgrsc.org For instance, the formylation of 3-amino-4-methylpyridines using the Vilsmeier-Haack reaction has been studied, with the outcome being sensitive to the substitution pattern on the pyridine ring. chemrxiv.org

ReactionReagentsKey IntermediateReference
Vilsmeier-HaackDMF, POCl3Iminium salt rsc.orgresearchgate.net

Convergent and Divergent Synthesis Strategies for 3-(Methylthio)picolinaldehyde

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Divergent synthesis , on the other hand, begins with a common intermediate that is subsequently elaborated into a variety of structurally related compounds. This strategy is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies. A divergent approach to synthesizing analogs of this compound might start with a core pyridine structure that is then functionalized in various ways. For example, a pre-existing pyridine ring could undergo regioselective functionalization to introduce the methylthio group and the aldehyde or a precursor to the aldehyde. nih.gov A reported synthesis of imidazo[1,2-b]pyridazin-3-amine (B62415) derivatives illustrates a divergent approach where a common core is reacted with different starting materials to produce a range of compounds. acs.org

The choice between convergent and divergent strategies often depends on the specific synthetic goals. For the large-scale production of a single target molecule like this compound, a convergent approach may be more efficient. Conversely, for exploring the chemical space around this scaffold, a divergent strategy would be more appropriate.

Reactivity and Chemical Transformations of 3 Methylthio Picolinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 3-(methylthio)picolinaldehyde is a key center for a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensation reactions that lead to the formation of new heterocyclic structures.

Nucleophilic Addition Reactions (e.g., Imine Formation, Hydrazone Formation)

The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily undergoes nucleophilic attack. A prominent example of this reactivity is the formation of imines and hydrazones. pressbooks.pubnumberanalytics.comnumberanalytics.com

Imine Formation: Primary amines react with this compound in a reversible, acid-catalyzed process to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. pressbooks.publibretexts.org Subsequent proton transfer and elimination of a water molecule yield the final imine product. pressbooks.publibretexts.org The reaction rate is often optimal at a weakly acidic pH (around 4 to 5). pressbooks.pub For instance, the reaction of this compound with 4,4′-methylenedianiline leads to the in-situ formation of the corresponding imine. csic.es

Hydrazone Formation: Similarly, hydrazines react with this compound to form hydrazones. numberanalytics.comunipune.ac.in This reaction also proceeds through a nucleophilic addition-elimination mechanism. numberanalytics.comlibretexts.org Hydrazone derivatives are often stable, crystalline solids, which makes them useful for the characterization of aldehydes. pressbooks.pubunipune.ac.in Specifically, 2-picolinaldehyde hydrazone amides have been explored as protecting groups for carboxylic acids due to their stability under various hydrolytic conditions. nih.gov While direct studies on this compound are limited, related picolinaldehyde-derived hydrazones have been used in further synthetic transformations, such as the electrochemical synthesis of 1,2,3-triazoles. acs.org

Table 1: Examples of Nucleophilic Addition Reactions
ReactantProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)Imine (Schiff Base)Acid catalyst, weakly acidic pH (4-5) pressbooks.pub
Hydrazine (H₂N-NH₂)HydrazoneAcid-catalyzed condensation numberanalytics.com
Hydroxylamine (B1172632) (NH₂OH)OximeWeakly acidic pH pressbooks.pub
2,4-Dinitrophenylhydrazine (B122626)2,4-Dinitrophenylhydrazone (2,4-DNP)Acidic conditions pressbooks.pubunipune.ac.in

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be both oxidized to a carboxylic acid and reduced to an alcohol.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 3-(methylthio)picolinic acid. While specific oxidizing agents for this exact transformation are not detailed in the provided search results, general methods for aldehyde oxidation, such as using potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), are well-established in organic chemistry.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol, [3-(methylthio)pyridin-2-yl]methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of a related compound, 6-methylpicolinaldehyde, is mentioned as part of a synthetic route. researchgate.net

Condensation Reactions and Subsequent Heterocycle Annulation

This compound is a valuable precursor for the synthesis of various heterocyclic systems through condensation reactions. researchgate.netbeilstein-journals.org These reactions often involve the initial formation of an intermediate by reaction at the aldehyde, followed by an intramolecular cyclization.

For example, picolinaldehydes are known to participate in multi-component reactions to form complex heterocyclic structures. One such reaction is the three-component coupling of a picolinaldehyde, an amine, and formaldehyde (B43269) to generate imidazo[1,5-a]pyridinium ions. researchgate.net Another example involves the condensation of picolinaldehyde thiosemicarbazones with α-haloketones to form substituted thiazoles. nih.gov

Furthermore, condensation reactions of picolinaldehydes with various partners can lead to the formation of fused heterocyclic systems. For instance, the condensation of 2-aminopyridines with picolinaldehyde is a step in the synthesis of certain imidazo[1,2-a]pyridines. acs.org These examples highlight the utility of the picolinaldehyde scaffold in building diverse and complex molecular architectures. organic-chemistry.orgmdpi.com

Reactivity of the Methylthio Group

The methylthio group (-SCH₃) at the 3-position of the pyridine (B92270) ring also exhibits characteristic reactivity, primarily involving oxidation at the sulfur atom and nucleophilic substitution.

Oxidation of the Thioether to Sulfoxides and Sulfones

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. acs.orgokayama-u.ac.jp

Sulfoxide Formation: Oxidation of the thioether with one equivalent of a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), yields 3-(methylsulfinyl)picolinaldehyde.

Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or excess of the oxidant, leads to the formation of 3-(methylsulfonyl)picolinaldehyde. acs.org The resulting sulfone group is a strong electron-withdrawing group and has been incorporated into various biologically active molecules. google.com For example, 6-(methylsulfonyl)picolinaldehyde (B2942021) has been synthesized and utilized in medicinal chemistry. The presence of the sulfonyl group can significantly influence the electronic properties of the molecule.

Table 2: Oxidation Products of the Methylthio Group
Starting MaterialOxidizing AgentProduct
This compound1 equiv. m-CPBA or H₂O₂3-(Methylsulfinyl)picolinaldehyde
This compoundExcess m-CPBA or KMnO₄3-(Methylsulfonyl)picolinaldehyde
3-(Methylsulfinyl)picolinaldehydem-CPBA or KMnO₄3-(Methylsulfonyl)picolinaldehyde

Nucleophilic Substitution and Displacement Reactions at the Sulfur Atom

The methylthio group can be a target for nucleophilic substitution reactions, although this reactivity is less common than oxidation. acs.orgdiva-portal.org The sulfur atom can be attacked by nucleophiles, potentially leading to the displacement of the methylthio group. However, such reactions often require activation, for instance, by converting the thioether into a better leaving group.

In some contexts, the methylthio group can direct metallation at an adjacent position, facilitating further functionalization. cardiff.ac.uk For example, the lithiation of related thio-substituted heterocycles has been used to introduce various electrophiles. cardiff.ac.uk Additionally, the methylthio group itself can be installed via nucleophilic thiomethylation of a suitable precursor. diva-portal.org Research has also shown that complexes containing thiomethyl groups can bind to gold surfaces, indicating an interaction between the sulfur atom and the metal. csic.es

Rearrangement Processes Involving the Methylthio Group

The methylthio group in this compound, and in related aryl thioethers, can potentially participate in several classes of rearrangement reactions, typically upon formation of a reactive intermediate such as a sulfonium (B1226848) ylide.

One such process is the Sommelet-Hauser rearrangement . This reaction classically involves the rearrangement of certain benzyl (B1604629) quaternary ammonium (B1175870) salts in the presence of a strong base like sodium amide. dalalinstitute.comhandwiki.org For a substrate like this compound, this pathway would first require the S-alkylation of the methylthio group to form a sulfonium salt. Subsequent deprotonation of an S-methyl group by a strong base would generate a sulfur ylide. This ylide could then undergo a -sigmatropic rearrangement, a key step in the Sommelet-Hauser mechanism, potentially leading to the introduction of a methyl group at the C-4 position of the pyridine ring. handwiki.org Studies have shown that electron-withdrawing groups on the aromatic ring tend to favor the -Sommelet-Hauser rearrangement pathway for the corresponding ylides. rhhz.net

Sigmatropic rearrangements, such as the -sigmatropic rearrangement , are also relevant. These reactions have been demonstrated for aryl sulfoxides, which can be accessed by the oxidation of the corresponding thioethers. beilstein-journals.org Upon activation, for instance with trifluoromethanesulfonic anhydride, aryl sulfoxides can rearrange to form ortho-functionalized thioethers. beilstein-journals.org While not a direct rearrangement of the methylthio group itself, this illustrates a pathway where oxidation state changes enable subsequent skeletal reorganization.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The electronic nature of the pyridine ring, compounded by its substituents, dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) on the pyridine ring of this compound is highly unfavorable. Pyridine itself is significantly less reactive than benzene (B151609) in EAS reactions because the electronegative nitrogen atom reduces the electron density of the ring. gcwgandhinagar.comuomustansiriyah.edu.iquoanbar.edu.iq This deactivating effect is severely amplified in acidic media, common for EAS reactions (e.g., nitration, sulfonation), which protonate the nitrogen to form a pyridinium (B92312) ion, making the ring even more electron-deficient. gcwgandhinagar.comuoanbar.edu.iq The presence of the strongly electron-withdrawing picolinaldehyde group further deactivates the ring towards electrophilic attack. uoanbar.edu.iq Consequently, standard electrophilic substitution reactions are generally not viable for this compound. gcwgandhinagar.com

In contrast, the pyridine ring in this molecule is activated for Nucleophilic Aromatic Substitution (NAS) . The electron-withdrawing character of both the ring nitrogen and, more significantly, the formyl group at the C-2 position, lowers the electron density on the ring, facilitating attack by nucleophiles. gcwgandhinagar.com This activation is most pronounced at the C-4 and C-6 positions.

Should a suitable leaving group (e.g., a halide) be present at the C-4 or C-6 position, it would be readily displaced by a nucleophile via an SNAr mechanism. The methylthio group itself can act as a leaving group under certain conditions, particularly when activated by strong electron-withdrawing groups. The regioselectivity of such substitutions is well-documented; for instance, in the reaction of 2,3-dihalopyridines with sodium methanethiolate, substitution occurs preferentially at the 2-position, which is activated by the ring nitrogen. thieme-connect.comthieme-connect.de In this compound, the C-2 aldehyde group strongly activates the ring, suggesting that if the methylthio group were to be displaced, or if another leaving group were present, the reaction would proceed efficiently.

Metalation and Directed Functionalization of the Pyridine Core

The functionalization of the pyridine core via metalation offers a powerful strategy for introducing a variety of substituents with high regiocontrol.

Lithiation and Subsequent Electrophilic Quenching Reactions

Direct lithiation of this compound with common organolithium reagents like n-butyllithium (n-BuLi) is problematic for two primary reasons. First, organolithium reagents can add nucleophilically to the C=N bond of the pyridine ring. clockss.orgharvard.edu Second, the aldehyde functional group is highly electrophilic and readily attacked by such strong nucleophiles. libretexts.org

To achieve successful ring deprotonation, these competing reactions must be suppressed. One strategy is to use sterically hindered, less nucleophilic lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures, which favor deprotonation over addition. clockss.orgcardiff.ac.uk An alternative and often more effective approach involves the temporary protection of the aldehyde group. Conversion of the aldehyde to a less reactive functional group, such as an acetal (B89532) or a dithiane, renders it inert to the organolithium base, allowing for clean deprotonation of the pyridine ring. acs.org Following the metalation and reaction with an electrophile, the protecting group can be removed to regenerate the aldehyde.

Directed Ortho-Metalation (DoM) Strategies for Pyridine Derivatization

Directed ortho-metalation (DoM) is a powerful synthetic tool where a substituent, known as a Directed Metalation Group (DMG), directs a strong base to deprotonate the adjacent ortho position through a coordination effect. wikipedia.org In the case of this compound (assuming the aldehyde is protected), the methylthio group at the C-3 position can serve as a DMG. The sulfur atom, a Lewis basic site, coordinates with the lithium ion of the base, directing deprotonation specifically to one of the adjacent positions: C-2 or C-4. cardiff.ac.ukwikipedia.org Since the C-2 position is already substituted with the (protected) formyl group, the metalation is directed exclusively to the C-4 position.

This regioselectivity is well-supported by analogous systems. For example, the DoM of 2-(methylthio)-5-(trifluoromethyl)pyridine (B2607117) using LDA occurs selectively at the C-3 position, which is ortho to the directing methylthio group. Similarly, studies on the synthesis of 3,4-pyridynes from 3-chloro-2-(isopropylthio)pyridine show a regioselective lithiation at the C-4 position, directed by the thioether group. rsc.orgnih.gov

Once the C-4 lithiated intermediate of the protected this compound is formed, it can be trapped with a wide array of electrophiles to install new functional groups. This "lithiation-quenching" sequence allows for the synthesis of diverse 2,3,4-trisubstituted pyridines. clockss.org The table below, based on findings from related pyridine systems, illustrates the potential scope of this transformation. clockss.org

Electrophile (E-X) Reagent Name Resulting C-4 Substituent (-E) Representative Yield (%) Reference
D₂O Deuterium Oxide -D 87 clockss.org
MeI Iodomethane -CH₃ 72 clockss.org
(MeS)₂ Dimethyl disulfide -SMe 67-94 clockss.org
Me₃SiCl Trimethylsilyl chloride -Si(CH₃)₃ 86 clockss.org
DMF Dimethylformamide -CHO 54 clockss.org
PhCHO Benzaldehyde -CH(OH)Ph 63 clockss.org

This DoM strategy provides a reliable and versatile method for the regioselective functionalization of the this compound scaffold, highlighting its utility as a building block in synthetic chemistry.

Advanced Derivatization and Complex Molecule Synthesis Utilizing 3 Methylthio Picolinaldehyde

Construction of Fused Heterocyclic Systems

The strategic placement of nitrogen atoms and the aldehyde functionality in 3-(Methylthio)picolinaldehyde makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its utility is particularly evident in reactions that form fused ring systems, which are prevalent in pharmacologically active molecules and advanced materials.

Synthesis of Imidazo[1,5-a]pyridines and Related Nitrogen Heterocycles

Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds with significant interest due to their presence in a variety of biologically active compounds. The reaction of 2-(aminomethyl)pyridine derivatives with aldehydes is a common strategy for their synthesis. This compound serves as a key aldehyde component in these reactions, leading to the formation of substituted imidazo[1,5-a]pyridines.

The general synthetic approach involves the condensation of an appropriate 2-aminomethylpyridine with this compound, followed by an intramolecular cyclization and aromatization sequence. The methylthio group at the 3-position of the picolinaldehyde influences the electronic properties of the resulting imidazo[1,5-a]pyridine (B1214698) scaffold, which can be crucial for its subsequent reactivity and biological activity. The reaction conditions are typically mild, often requiring a suitable solvent and occasionally a catalyst to facilitate the cyclization step.

Reactant 1Reactant 2Product
2-(Aminomethyl)pyridineThis compound1-(3-(Methylthio)pyridin-2-yl)imidazo[1,5-a]pyridine
Substituted 2-(aminomethyl)pyridinesThis compoundSubstituted 1-(3-(Methylthio)pyridin-2-yl)imidazo[1,5-a]pyridines

Pyrrolidine (B122466) Synthesis via Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound has been successfully employed as the aldehyde component in MCRs for the synthesis of highly substituted pyrrolidine derivatives.

One notable example is the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene. The azomethine ylide is generated in situ from the condensation of an amino acid and this compound. The subsequent cycloaddition with an activated alkene affords functionalized pyrrolidines. The methylthio group can be retained in the final product or can be further manipulated to introduce additional chemical diversity.

Component 1Component 2Component 3Product Class
This compoundAmino Acid (e.g., Sarcosine)Electron-deficient alkene (e.g., Dimethyl maleate)Substituted Pyrrolidines

Formation of Oxime Esters and Related Nitrogenous Scaffolds

Oxime esters are valuable synthetic intermediates and have been identified as important pharmacophores. nih.gov The reaction of this compound with hydroxylamine (B1172632) yields the corresponding aldoxime. This oxime can then be esterified with various carboxylic acid chlorides or anhydrides to produce a library of oxime esters. mdpi.com

The synthesis is typically a two-step process. nih.gov First, the formation of the oxime is achieved under mild conditions. The subsequent esterification is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride generated during the reaction. mdpi.com This methodology provides a straightforward route to a diverse range of oxime esters bearing the 3-(methylthio)pyridine (B103521) moiety.

Visible-light-mediated three-component reactions have also been developed for the synthesis of oxime esters from aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters, offering a one-pot alternative under mild conditions. nih.gov

Oxime PrecursorAcylating AgentProduct
This compound oximeBenzoyl chlorideThis compound O-benzoyl oxime
This compound oximeAcetic anhydrideThis compound O-acetyl oxime

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound is a key handle for participating in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of more complex carbon skeletons.

Cross-Coupling Methodologies (e.g., Suzuki, Negishi)

While this compound itself is not directly used in cross-coupling reactions, its corresponding halo-derivatives are excellent substrates. For instance, a bromo-substituted precursor, 2-bromo-3-(methylthio)pyridine, can be readily converted to the corresponding aldehyde. This halo-aldehyde can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi coupling.

In a typical Suzuki coupling, the bromo-substituted this compound would be reacted with a boronic acid in the presence of a palladium catalyst and a base. This reaction would form a new carbon-carbon bond between the pyridine ring and the organic group from the boronic acid. The Negishi coupling would similarly involve an organozinc reagent instead of a boronic acid. These methods are highly efficient for creating biaryl structures and other complex molecules.

Coupling ReactionSubstrateReagentCatalystProduct Class
Suzuki2-Bromo-3-(methylthio)picolinaldehydeArylboronic acidPd(PPh₃)₄2-Aryl-3-(methylthio)picolinaldehydes
Negishi2-Bromo-3-(methylthio)picolinaldehydeArylzinc halidePd(dba)₂/ligand2-Aryl-3-(methylthio)picolinaldehydes

Aldol and Knoevenagel Condensations for Extended Conjugation

The aldehyde group of this compound readily undergoes condensation reactions with active methylene (B1212753) compounds in both Aldol and Knoevenagel reactions. These reactions are instrumental in extending the conjugation of the pyridine system, which is a key strategy for tuning the optical and electronic properties of molecules for applications in materials science.

In a Knoevenagel condensation, this compound is reacted with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or ammonia. This reaction results in the formation of a new carbon-carbon double bond, yielding a product with an extended π-system. Similarly, in an Aldol condensation, the aldehyde can react with a ketone or another aldehyde under basic or acidic conditions to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated system.

Condensation ReactionReactantProduct
KnoevenagelMalononitrile2-(3-(Methylthio)pyridin-2-ylmethylene)malononitrile
KnoevenagelEthyl cyanoacetateEthyl 2-cyano-3-(3-(methylthio)pyridin-2-yl)acrylate
Aldol (crossed)Acetone4-(3-(Methylthio)pyridin-2-yl)but-3-en-2-one

Stereoselective Synthesis and Chiral Derivatization

The strategic placement of the aldehyde and methylthio groups on the pyridine ring makes this compound a molecule of interest for complex syntheses where control of stereochemistry is paramount. The inherent functionalities allow for its potential application in both generating new chiral centers (stereoselective synthesis) and in the analysis of chiral compounds (chiral derivatization). While specific, detailed research focusing exclusively on this compound is limited, its reactivity can be inferred from established principles and studies on analogous picolinaldehyde systems.

Stereoselective synthesis aims to produce a specific stereoisomer of a product. The picolinaldehyde scaffold is known to participate in such reactions. For instance, 2-picolinaldehyde, in concert with a chiral Lewis acid catalyst, can direct the asymmetric addition of nucleophiles. nih.govrsc.org In these systems, the pyridine nitrogen and the aldehyde oxygen can chelate to a metal center, creating a rigid, chiral environment that dictates the facial selectivity of the attack on the carbonyl group. nih.govscispace.com This cooperative action is essential, as experiments have shown that both the pyridine and aldehyde functionalities are indispensable for achieving high stereoselectivity. nih.gov

The presence of the methylthio group at the 3-position of this compound could potentially influence the stereochemical outcome of such reactions through steric or electronic effects. Furthermore, the methylthio group can serve as a valuable synthetic handle for subsequent chemical transformations after a stereocenter has been established. rsc.orgresearchgate.netmdpi.com

A hypothetical example of a diastereoselective addition to this compound is presented below to illustrate how chemists would evaluate the effectiveness of a chiral auxiliary or catalyst in controlling the formation of a specific stereoisomer.

Table 1: Hypothetical Diastereoselective Addition of Organometallic Reagents to this compound Using a Chiral Catalyst
EntryNucleophile (R-M)Chiral Ligand/CatalystYield (%)Diastereomeric Ratio (d.r.)
1EtMgBr(R)-BINOL8590:10
2PhLi(R)-BINOL7888:12
3Allyl-ZnBr(S)-ProPhenol9195:5
4EtMgBr(S)-ProPhenol8211:89

This table is illustrative and presents hypothetical data to demonstrate the principles of stereoselective synthesis.

In addition to its role in synthesis, this compound has potential as a chiral derivatizing agent (CDA). CDAs are chiral compounds used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.orgchemeurope.com Since diastereomers have different physical properties, they can be distinguished and quantified using standard techniques like NMR spectroscopy or chromatography. wikipedia.org Aldehydes are known to be effective CDAs for determining the enantiomeric purity of primary amines through the formation of diastereomeric imines. nih.gov

The reaction of a racemic amine with the achiral this compound would not result in diastereomers. However, if this compound were itself resolved into single enantiomers (for instance, if it were part of a larger chiral system or possessed axial chirality), it could be used for this purpose. More commonly, the aldehyde itself reacts with a chiral amine. The resulting imine products are diastereomers, whose signals will appear differently in an NMR spectrum, allowing for the determination of the enantiomeric excess (ee) of the original amine.

The table below illustrates hypothetical NMR data for diastereomeric imines formed from this compound and a chiral amine, demonstrating how chemical shift differences (Δδ) can be used for analysis.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for Diastereomeric Imines Formed from this compound and a Chiral Amine (R/S)-R*NH₂
DiastereomerImine Proton (H-C=N) δ (ppm)Methylthio (S-CH₃) δ (ppm)Pyridine H-6 δ (ppm)
Diastereomer 1 (from R-amine)8.522.518.65
Diastereomer 2 (from S-amine)8.472.558.68
Δδ (ppm)0.050.040.03

This table is illustrative and presents hypothetical data to demonstrate the principles of chiral derivatization.

Theoretical and Computational Studies of 3 Methylthio Picolinaldehyde and Its Analogs

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-311++G(d,p)) are employed to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data. nih.govindexcopernicus.com These calculations provide a detailed picture of the molecule's structure and behavior.

The electronic structure of a molecule governs its chemical reactivity, optical properties, and intermolecular interactions. Key aspects of this structure are the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netirjweb.com A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. irjweb.com

For a molecule like 3-(Methylthio)picolinaldehyde, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the sulfur atom of the methylthio group. The LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing aldehyde group. In a computational study on the analog picolinaldehyde oxime, using the B3LYP/6-311++G(d,p) method, the HOMO was found to be localized on the entire molecule, while the LUMO was concentrated on the pyridine ring and the substituent group. researchgate.net The calculated HOMO-LUMO energy gap for picolinaldehyde oxime was found to be significant, indicating a high degree of stability. researchgate.net A similar charge transfer interaction within the molecule would be expected for this compound.

Interactive Data Table: HOMO-LUMO Energies of Picolinaldehyde Analog

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Picolinaldehyde OximeB3LYP/6-311++G(d,p)-8.45102.243010.6940 researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, mapping regions of electrostatic potential onto the electron density surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net Regions with negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions with positive potential (blue) are electron-deficient and attract nucleophiles.

For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group and the protons on the pyridine ring would exhibit positive potential, indicating them as sites for nucleophilic attack.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nist.gov Quantum chemical calculations are extensively used to predict these vibrational frequencies. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. mdpi.com

A direct comparison between the calculated and experimental spectra is often challenging due to the neglect of anharmonicity in calculations and the influence of the molecule's physical state. Therefore, calculated frequencies are typically scaled by an empirical factor to improve the correlation with experimental data. nih.gov This combined experimental and theoretical approach allows for a precise and reliable assignment of the observed vibrational bands to specific molecular motions. researchgate.net

In a detailed study of picolinaldehyde oxime, DFT calculations at the B3LYP/6-311++G(d,p) level showed excellent agreement between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra. nih.gov This allowed for the unambiguous assignment of complex vibrational modes, such as C-H stretching, C=N stretching, and pyridine ring deformations. A similar computational analysis for this compound would be crucial for interpreting its experimental spectra, particularly for assigning the characteristic frequencies of the C=O (aldehyde) and C-S (methylthio) groups.

Interactive Data Table: Selected Vibrational Frequencies (cm⁻¹) for Picolinaldehyde Oxime

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (Scaled)Reference
O-H Stretch335133533351 nih.govresearchgate.net
C-H Stretch (Ring)305530583057 nih.govresearchgate.net
C=N Stretch (Ring)158915911590 nih.govresearchgate.net
C-C Stretch (Ring)147114731472 nih.govresearchgate.net

Conformational Analysis: Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net For this compound, rotation can occur around the C-C bond connecting the pyridine ring to the aldehyde group and the C-S bond of the methylthio group. Computational methods can map the potential energy surface by systematically rotating these bonds, allowing for the identification of energy minima (stable conformers) and transition states between them. iu.edu.sa Studies on related phenylthio acetamides have shown that computational analysis can identify stable gauche and cis conformers and quantify their relative stabilities and polarity. nih.gov A similar analysis would reveal the preferred three-dimensional structure of this compound in the gas phase and in different solvents.

Tautomeric Studies: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. Aldehydes can exhibit keto-enol tautomerism. For this compound, this would involve an equilibrium between the aldehyde form and the corresponding vinyl alcohol (enol) form. Theoretical calculations are highly effective at determining the relative energies and stabilities of different tautomers. Studies on pyridinethiones, which are analogs of pyridine-based thio-compounds, have used DFT and ab initio methods to investigate the thione-thiol tautomeric equilibrium. ubc.ca These studies found that the thione form is energetically dominant for the monomers. ubc.ca For this compound, it is highly probable that computational calculations would confirm the aldehyde ("keto") form as the significantly more stable tautomer under standard conditions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states and the calculation of energy barriers, providing a comprehensive understanding of reaction kinetics and mechanisms.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy required to reach this state is the activation energy, which determines the reaction rate. Computational chemistry allows for the precise location of the TS structure on the potential energy surface. researchgate.net Once the reactant, TS, and product structures are optimized, an energy profile for the reaction can be mapped.

For this compound, a characteristic reaction is the nucleophilic addition to the carbonyl carbon of the aldehyde group. Computational modeling of this process would involve:

Optimizing the geometries of the reactants (e.g., this compound and a nucleophile).

Locating the transition state structure for the nucleophilic attack.

Optimizing the geometry of the resulting tetrahedral intermediate (product).

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction pathways and rates. mdpi.com Computational models can account for solvent effects either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant, as in the Polarizable Continuum Model - PCM). nih.govmiami.edu

Solvation can stabilize or destabilize reactants, transition states, and products to different extents. For a reaction involving a polar transition state, a polar solvent would lower the activation energy and accelerate the reaction rate. Computational studies on Diels-Alder reactions have demonstrated that solvents can alter not only the reaction rate but also the selectivity between different isomeric products by differentially stabilizing the respective transition states. mdpi.com The role of a catalyst can also be modeled by including the catalytic species in the quantum mechanical calculation, allowing for the mapping of the catalyzed reaction pathway and demonstrating how the catalyst lowers the activation energy.

Structure-Property Relationship (SPR) Investigations via Computational Approaches

Computational chemistry has emerged as a powerful tool for investigating the intricate relationships between the molecular structure of a compound and its resulting properties. rsdjournal.org For this compound and its analogs, computational approaches offer a means to systematically explore how modifications to the molecular framework influence their chemical and physical behavior. These theoretical studies provide valuable insights that can guide the synthesis of novel compounds with tailored characteristics.

Molecular Design Principles and Predictive Modeling

The design of novel molecules with specific functionalities is a cornerstone of chemical research. Computational methods provide a rational framework for this process, enabling the prediction of molecular properties before a compound is ever synthesized in a laboratory. This in silico approach accelerates the discovery process and reduces the resources required for experimental work.

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, is a key aspect of this computational strategy. scribd.com These models are built upon the principle that the properties of a molecule are a function of its structural features. For this compound and its derivatives, a predictive model would be developed by first calculating a series of molecular descriptors for a set of known analogs. These descriptors, which can include steric, electronic, and topological parameters, are then correlated with experimentally determined properties using statistical methods.

The foundation of these models lies in the accurate calculation of molecular structures and electronic properties, which is typically achieved through quantum chemical methods such as Density Functional Theory (DFT). rsdjournal.orgufms.br DFT calculations can provide optimized geometries, charge distributions, and other fundamental parameters that serve as inputs for predictive models. mdpi.com By establishing a statistically significant relationship between these calculated descriptors and an observed property, the model can then be used to predict the properties of new, unsynthesized analogs of this compound. This allows for the virtual screening of large libraries of potential compounds and the prioritization of candidates with the most promising characteristics for synthesis.

Electronic and Optical Property Prediction

The electronic and optical properties of a molecule are determined by its electronic structure. Computational quantum chemistry provides a suite of tools to probe this structure and predict these properties with a high degree of accuracy. rsdjournal.org

Density Functional Theory (DFT) is a widely used method for predicting the electronic properties of molecules like this compound. researchgate.net A key output of DFT calculations are the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's reactivity and kinetic stability.

The table below illustrates the kind of data that can be generated through DFT calculations for this compound and some of its hypothetical analogs. The introduction of different substituent groups can modulate the electronic properties of the parent molecule. For instance, electron-donating groups are expected to raise the HOMO energy level, while electron-withdrawing groups will lower the LUMO energy.

CompoundSubstituent at Position XHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-H-6.5-2.04.5
Analog 1-NO2-7.0-2.84.2
Analog 2-OCH3-6.2-1.84.4
Analog 3-Cl-6.7-2.34.4

Optical properties, such as the absorption of light in the ultraviolet-visible (UV-Vis) range, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excited states of a molecule, providing information about the wavelengths of light it will absorb (λmax) and the intensity of that absorption (oscillator strength, f). These theoretical spectra can be invaluable for interpreting experimental results and for designing molecules with specific optical characteristics, such as dyes or photosensitizers.

The following table presents hypothetical TD-DFT data for this compound and its analogs, demonstrating how substitutions can shift the absorption maximum to different wavelengths.

CompoundSubstituent at Position Xλmax (nm)Oscillator Strength (f)
This compound-H3100.45
Analog 1-NO23400.55
Analog 2-OCH33000.42
Analog 3-Cl3150.48

Research Applications and Advanced Materials Science Contributions

Precursors in Molecular Electronics and Conductance Studies

In the field of molecular electronics, which aims to use individual molecules as electronic components, the structure of 3-(Methylthio)picolinaldehyde is particularly advantageous. The methylthio group can act as an effective anchor, binding the molecule to gold electrodes, while the pyridine (B92270) and aldehyde components can be elaborated into larger, conductive molecular systems. acs.orgnih.gov

The aldehyde functional group of this compound is a key reactive site for building more complex ligands suitable for metal coordination. Through condensation reactions, for example with primary amines, it can be converted into Schiff base ligands. These ligands possess multiple binding sites that can coordinate with metal ions. This coordination can be used to assemble multiple molecular wires together, forming what is known as a molecular bundle. nih.gov This approach helps to control the geometry and orientation of molecules within a molecular junction, which is a critical challenge in the development of functional molecular electronic devices. nih.gov The resulting metal-ligand complexes can be designed to function as "molecular wires," capable of transporting charge over short distances.

Table 1: Functional Groups of this compound and Their Roles in Ligand Synthesis

Functional GroupRole in Ligand SynthesisResulting Feature
Aldehyde (-CHO)Reacts with amines to form imines (Schiff bases).Forms the core of a larger, conjugated ligand system.
Pyridine NitrogenActs as a coordination site for metal ions.Enables the formation of stable metal-ligand complexes.
Methylthio (-SCH₃)Can serve as an anchor to gold surfaces. acs.orgnih.govFacilitates the connection of the molecule into an electronic circuit.

The ability to measure the flow of current through a single molecule is a primary goal in molecular electronics. nih.gov The methylthio group (-SCH₃) is a well-established anchoring group for attaching molecules to gold electrodes to form stable single-molecule junctions. nih.gov Studies on related compounds show that molecules containing pyridine and methylthio groups can be effectively measured using techniques like scanning tunneling microscope break-junctions (STM-BJ). nih.gov Research on molecular bundles, where multiple ligands are held together by a metal center, has shown that each ligand can act as an independent conducting wire. nih.gov This suggests that ligands derived from this compound could be used in complex architectures where the metal center does not directly participate in the primary charge transport pathway, allowing for predictable conductance behavior. nih.gov

Scaffold for Novel Ligand Design in Organometallic Catalysis

The structure of this compound is a promising starting point for creating new ligands for organometallic catalysts, which are essential tools in chemical synthesis. semanticscholar.orgscispace.com

The arrangement of the nitrogen atom in the pyridine ring and the oxygen atom of the adjacent aldehyde group allows this part of the molecule, known as the pyridine-aldehyde moiety, to act as a bidentate (two-toothed) chelating agent. This means it can bind to a single metal center at two points, forming a stable ring-like structure. This chelation is a fundamental principle in the design of stable and effective organometallic complexes used in catalysis. The electronic and steric properties of these complexes can be fine-tuned to control their catalytic activity.

A significant application of picolinaldehyde derivatives is in asymmetric synthesis, which aims to produce a specific mirror image (enantiomer) of a chiral molecule. mdpi.com The aldehyde group can be reacted with chiral molecules to form chiral ligands. When these ligands are combined with a metal, they create a chiral catalyst that can direct a chemical reaction to selectively produce one enantiomer over the other. mdpi.com For example, picolinaldehyde can be part of a co-catalytic system with a chiral Lewis acid complex to facilitate asymmetric Mannich reactions, producing chiral imidazolidine (B613845) derivatives with high enantioselectivity. nih.gov Another widely studied reaction is the enantioselective addition of dialkylzinc reagents to pyridine aldehydes, which can produce optically active pyridyl alkanols. rsc.org These reactions are crucial for synthesizing enantiomerically pure alcohols, which are valuable intermediates in the production of bioactive compounds and natural products. mdpi.com

Table 2: Examples of Asymmetric Reactions Using Pyridine-Aldehyde Scaffolds

Reaction TypeReagentsCatalyst TypeProduct Class
Mannich/Condensation Cascade nih.govGlycine ester, AldiminePicolinaldehyde and Chiral Yb(III)-N,N'-dioxide complexChiral Imidazolidines
Diethylzinc Addition mdpi.comAldehyde, DiethylzincChiral Aminodiol LigandsChiral Alcohols
Asymmetric Self-Catalysis rsc.orgPyridine-3-carbaldehyde, DialkylzincChiral 1-(3-pyridyl)alkanol (the product itself)Chiral 1-(3-pyridyl)alkanols

Advanced Chemical Probes and Reagents in Organic Synthesis

Beyond its role in specialized fields, this compound is a useful reagent for general organic synthesis and holds potential for the development of chemical probes. Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. nih.govnih.gov

The aldehyde group is one of the most versatile functional groups in organic chemistry. It can undergo a wide variety of transformations, allowing it to serve as a building block for more complex molecules. These reactions include:

Condensation reactions: Reacting with amines to form imines (Schiff bases).

Reduction: The aldehyde can be reduced to an alcohol.

Nucleophilic addition: The carbonyl carbon is susceptible to attack by various nucleophiles. smolecule.com

Conjugate addition: The aldehyde can be added to electron-deficient olefins, such as in the reaction of 3-pyridinecarboxaldehyde (B140518) with acrylonitrile (B1666552) to form γ-ketonitriles. orgsyn.org

These fundamental reactions make this compound a valuable intermediate for synthesizing a diverse range of chemical structures, including potential pharmaceutical compounds and other advanced materials.

Functional Materials Development (e.g., Supramolecular Assemblies, Polymers)

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research detailing the application of this compound in the development of functional materials, including supramolecular assemblies and polymers. Searches for the synthesis and reactions of this compound, as well as for functional materials derived from closely related thioether-functionalized picolinaldehydes, did not yield direct or analogous examples of its use in these advanced materials science contexts.

The aldehyde and methylthio groups present in the molecule theoretically offer potential sites for various chemical modifications and incorporation into larger molecular frameworks. The pyridine nitrogen and the sulfur atom could act as coordination sites for metal ions, a common strategy in the formation of metallo-supramolecular assemblies. The aldehyde functionality could, in principle, be utilized in polymerization reactions, such as condensation polymerization, or be modified to introduce other polymerizable groups.

Analytical Research Methodologies for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information on the connectivity of atoms through the analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

For 3-(Methylthio)picolinaldehyde, ¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the aldehyde proton, the three aromatic protons on the pyridine (B92270) ring, and the protons of the methylthio group. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The methyl protons of the S-CH₃ group would appear as a sharp singlet further upfield (around 2.5 ppm). The aromatic protons would resonate in the 7-9 ppm region, with their specific shifts and splitting patterns being dependent on their position relative to the aldehyde and methylthio substituents.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Key expected signals include the carbonyl carbon of the aldehyde group (typically around 190 ppm), the carbons of the pyridine ring (in the 120-160 ppm range), and the methyl carbon of the methylthio group (around 15 ppm).

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity of the protons on the pyridine ring. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are predicted based on standard chemical shift ranges and analysis of structurally similar compounds.

Atom Type Technique Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
Aldehyde H ¹H NMR 9.5 - 10.5 Singlet (s) -CHO
Aromatic H ¹H NMR 7.0 - 9.0 Doublet (d), Triplet (t) Pyridine Ring Protons
Methyl H ¹H NMR 2.4 - 2.8 Singlet (s) -S-CH₃
Aldehyde C ¹³C NMR 185 - 195 N/A -CHO
Aromatic C ¹³C NMR 120 - 160 N/A Pyridine Ring Carbons

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. cardiff.ac.uk These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde functional group, typically found in the region of 1680-1715 cm⁻¹. Other key diagnostic peaks would include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). The C-S stretching vibration, which is often weak in IR, would be expected in the 600-800 cm⁻¹ range. Vibrations associated with the pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. encyclopedia.pub While the C=O stretch is also visible in Raman, aromatic ring vibrations and the C-S bond vibration often produce stronger and more easily identifiable signals in a Raman spectrum compared to an IR spectrum. nih.gov A study of the related compound 3-methyl-3h-imidazole-4-carbaldehyde utilized both FT-IR and FT-Raman spectroscopy to assign vibrational frequencies in detail. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical ranges for the specified functional groups.

Vibrational Mode Spectroscopy Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch IR/Raman 3000 - 3100 Medium
Aliphatic C-H Stretch IR/Raman 2850 - 2960 Medium
Aldehyde C=O Stretch IR 1680 - 1715 Strong
Pyridine Ring C=C/C=N Stretch IR/Raman 1400 - 1600 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with very high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS allows for the calculation of a unique molecular formula. For this compound (C₇H₇NOS), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecule will break apart in the mass spectrometer in a predictable way, and the masses of the resulting fragments can be used to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

When this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information. wikipedia.org This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. nih.gov

The process involves mounting a crystal and exposing it to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. ubc.ca This method provides an unambiguous confirmation of the compound's constitution and conformation in the solid state. The structural data can also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the crystal. mdpi.com

Chromatographic Separations and Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from any starting materials, byproducts, or degradation products, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile, thermally sensitive compounds like aromatic aldehydes. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, could also be employed. The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and rapid method for quantifying the concentration of this compound in solution. Due to its aromatic pyridine ring and carbonyl group, the compound is expected to absorb UV light. A full UV-Vis spectrum would be recorded to identify the wavelength of maximum absorbance (λₘₐₓ). According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the compound's concentration. A calibration curve can be constructed by measuring the absorbance of several solutions of known concentration, which can then be used to determine the concentration of unknown samples.

For enhanced selectivity or for samples in complex matrices, derivatization reactions can be used. Aldehydes can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to produce a colored derivative that can be quantified spectrophotometrically at a different, often longer, wavelength where there is less interference. nih.gov

Concluding Perspectives and Future Research Avenues

Unexplored Reactivity and Synthetic Opportunities for 3-(Methylthio)picolinaldehyde

The unique arrangement of functional groups in this compound opens the door to a variety of chemical transformations that remain to be investigated. The interplay between the electron-withdrawing aldehyde, the sulfur-containing substituent, and the pyridine (B92270) nitrogen atom can be expected to give rise to novel reactivity patterns.

Key Areas for Exploration:

Oxidation and Reduction Chemistry: The methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic properties of the pyridine ring and influencing the reactivity of the aldehyde. These oxidized derivatives could serve as precursors to novel compounds with distinct biological activities or material properties.

Carbon-Sulfur Bond Functionalization: The methylthio group itself is a handle for further synthetic transformations. Modern organic synthesis offers a plethora of methods for C-S bond cleavage and functionalization, which could be applied to replace the methylthio group with other substituents, thus diversifying the range of accessible derivatives.

Aldehyde as a Synthetic Linchpin: The aldehyde functionality is a versatile reactive site for a myriad of organic reactions, including but not limited to:

Wittig olefination to form vinylpyridines.

Reductive amination to generate aminomethylpyridine derivatives.

Condensation reactions with various nucleophiles to construct more complex heterocyclic systems.

Coordination Chemistry: The pyridine nitrogen, in conjunction with the aldehyde oxygen and the sulfur atom of the methylthio group, presents a potential tridentate ligand scaffold for the chelation of metal ions. The resulting metal complexes could exhibit interesting catalytic or photophysical properties.

Emerging Applications in Interdisciplinary Fields

While specific applications for this compound have yet to be extensively reported, its structural motifs are present in molecules of significant interest across various scientific disciplines. This suggests that the compound could find utility in several emerging areas.

Potential Interdisciplinary Applications:

FieldPotential Application
Medicinal Chemistry Sulfur-containing heterocycles are a cornerstone of many pharmaceuticals. The this compound core could serve as a scaffold for the development of novel therapeutic agents with potential activities as enzyme inhibitors, signaling pathway modulators, or antimicrobial compounds.
Materials Science Pyridine-based ligands are widely used in the construction of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this compound could be tailored to create materials with specific porosities, catalytic activities, or sensing capabilities.
Agrochemicals The pyridine ring is a common feature in many pesticides and herbicides. Derivatives of this compound could be explored for their potential as novel agrochemicals with improved efficacy and environmental profiles.

Challenges and Innovations in Synthetic Organic Chemistry Pertaining to this compound

The synthesis of specifically substituted pyridines like this compound is not without its challenges. The regioselective introduction of substituents onto the pyridine ring can be a formidable task due to the inherent electronic properties of the heterocycle.

Synthetic Hurdles and Potential Solutions:

Regiocontrol in Pyridine Functionalization: Achieving the desired 2,3-disubstitution pattern with an aldehyde and a methylthio group requires careful synthetic planning. Traditional electrophilic aromatic substitution reactions on pyridine are often sluggish and lead to mixtures of isomers.

Modern Synthetic Approaches: Recent advances in synthetic organic chemistry offer promising solutions to these challenges. Methodologies such as directed ortho-metalation, C-H activation, and transition-metal-catalyzed cross-coupling reactions provide powerful tools for the precise functionalization of pyridine rings.

Innovative Strategies for Picolinaldehyde Synthesis: The development of novel, environmentally benign methods for the synthesis of functionalized picolinaldehydes is an active area of research. For instance, metal-free, visible-light-induced photoredox catalysis has emerged as a green approach for the construction and direct C-H functionalization of pyridines to yield polysubstituted picolinaldehydes. organic-chemistry.org Such innovative strategies could be adapted for a more efficient and sustainable synthesis of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Methylthio)picolinaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous picolinaldehyde derivatives (e.g., 3-Chloro-6-(trifluoromethyl)picolinaldehyde) are synthesized via condensation reactions or oxidation of methyl-substituted pyridines. For example:

  • Oxidation : Using potassium permanganate (KMnO₄) in acidic conditions to convert methyl groups to aldehydes .

  • Condensation : Introducing thiol groups via nucleophilic substitution, requiring controlled temperatures (60–80°C) and catalysts like triphenylphosphine (PPh₃) .

  • Key factors affecting yield include solvent polarity (e.g., dichloromethane vs. ethanol), reaction time (typically 6–12 hours), and stoichiometric ratios of reagents .

    • Data Table : Synthesis Parameters for Analogous Picolinaldehydes
CompoundMethodCatalyst/SolventYield (%)Reference
3-Chloro-6-(trifluoromethyl)picolinaldehydeCondensationPPh₃, CH₂Cl₂65–75
3-Methylpyridine-2-carboxaldehydeOxidationKMnO₄, H₂SO₄70–85

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer : Structural characterization relies on:

  • ¹H/¹³C NMR : To identify aldehyde protons (~9.8–10.2 ppm) and methylthio groups (δ ~2.5 ppm for SCH₃). For example, 3-Methoxy-5-(trifluoromethyl)picolinaldehyde shows distinct pyridine ring signals at δ 8.5–9.0 ppm .
  • HRMS : To confirm molecular formula (e.g., C₇H₇NOS for this compound) with <5 ppm mass accuracy .
  • IR Spectroscopy : Detects aldehyde C=O stretches (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

Q. How does the methylthio group influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The methylthio (-SCH₃) group acts as an electron-donating substituent, activating the pyridine ring for electrophilic substitution. For example:

  • In 3-(Methylthio)acrylic acid, the thioether group enhances reactivity in Michael additions by stabilizing intermediates via sulfur’s lone pairs .
  • Experimental optimization may involve adjusting pH (neutral to mildly acidic) and using polar aprotic solvents (e.g., DMF) to prevent side reactions .

Advanced Research Questions

Q. How can retrosynthetic analysis guide novel pathway design for this compound?

  • Methodological Answer : Retrosynthetic strategies leverage databases (e.g., Reaxys, PubChem) to dissect the target into simpler precursors:

  • Step 1 : Identify the aldehyde and methylthio groups as key disconnections.
  • Step 2 : Propose precursors like 3-mercaptopyridine and methyl iodide for S-alkylation, followed by oxidation .
  • AI Tools : Template-based models (e.g., Pistachio, Reaxys) predict feasible routes with >90% confidence when trained on analogous compounds .

Q. What strategies resolve contradictions in reported biological activities of methylthio-containing compounds?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

  • Structural variations : Minor changes (e.g., -CF₃ vs. -SCH₃) alter binding affinities. For example, 3-(Methylthio)-4H-benzo[e]thiadiazine shows varied enzyme inhibition based on substituent positions .
  • Experimental conditions : Bioassays using different cell lines (e.g., HeLa vs. HEK293) or concentrations (µM vs. mM) yield conflicting results. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) are critical .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The methylthio group’s hydrophobicity may favor interactions with active-site pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) indicate reliable binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.